molecular formula C16H14Cl2N2O B2724383 N-(2,4-dichlorobenzyl)-N'-styrylurea CAS No. 1164454-83-4

N-(2,4-dichlorobenzyl)-N'-styrylurea

Cat. No.: B2724383
CAS No.: 1164454-83-4
M. Wt: 321.2
InChI Key: RVLWPOYDLHJPLJ-HJWRWDBZSA-N
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Description

N-(2,4-dichlorobenzyl)-N’-styrylurea is an organic compound that features a urea linkage between a 2,4-dichlorobenzyl group and a styryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorobenzyl)-N’-styrylurea typically involves the reaction of 2,4-dichlorobenzyl chloride with styrylurea under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds through nucleophilic substitution, where the chloride group is replaced by the urea linkage.

Industrial Production Methods

Industrial production of N-(2,4-dichlorobenzyl)-N’-styrylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorobenzyl)-N’-styrylurea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the 2,4-dichlorobenzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2,4-dichlorobenzyl)-N’-styrylurea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s potential antimicrobial properties make it a candidate for biological studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2,4-dichlorobenzyl)-N’-styrylurea exerts its effects involves interactions with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to proteins or nucleic acids. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with microbial cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dichlorobenzyl)-N’-styrylurea is unique due to its specific combination of the 2,4-dichlorobenzyl and styryl groups linked by a urea moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-3-[(Z)-2-phenylethenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O/c17-14-7-6-13(15(18)10-14)11-20-16(21)19-9-8-12-4-2-1-3-5-12/h1-10H,11H2,(H2,19,20,21)/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLWPOYDLHJPLJ-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CNC(=O)NCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\NC(=O)NCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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